molecular formula C10H11N3O B1358778 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol CAS No. 401522-11-0

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B1358778
CAS No.: 401522-11-0
M. Wt: 189.21 g/mol
InChI Key: SYBASNUIMFUAJD-UHFFFAOYSA-N
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Description

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and pyrazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method involves the nucleophilic addition of a pyrazole derivative to a pyridine derivative in the presence of a base such as sodium hydroxide in ethanol . The reaction is usually carried out at reflux temperature to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.

Scientific Research Applications

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 4-pyridylcarbinol and 4-pyridylmethanol share the pyridine moiety.

    Pyrazole derivatives: Compounds such as 3-(pyridin-4-yl)-1H-pyrazole and 1-(pyridin-4-yl)-1H-pyrazole share the pyrazole moiety.

Uniqueness

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol is unique due to the combination of both pyridine and pyrazole rings in its structure. This dual presence imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-pyridin-4-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-8-7-13-6-3-10(12-13)9-1-4-11-5-2-9/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBASNUIMFUAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627734
Record name 2-[3-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401522-11-0
Record name 2-[3-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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